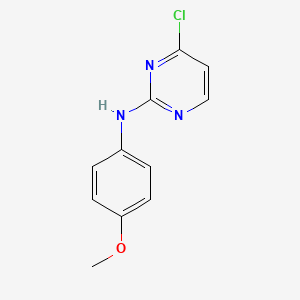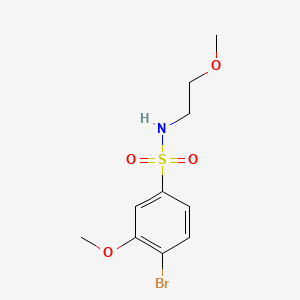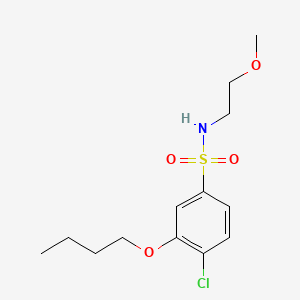amine CAS No. 1246822-20-7](/img/structure/B603117.png)
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2,4-dimethylphenyl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a brominated dimethylphenyl ring and a hydroxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves the sulfonylation of 5-bromo-2,4-dimethylphenylamine with a suitable sulfonyl chloride, followed by the introduction of the hydroxyethyl group. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2,4-dimethylphenyl)sulfonylamine
- (5-Bromo-2,4-dimethylphenyl)sulfonylamine
Uniqueness
(5-Bromo-2,4-dimethylphenyl)sulfonylamine is unique due to the presence of both a hydroxyethyl group and a sulfonyl group attached to a brominated dimethylphenyl ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propiedades
Número CAS |
1246822-20-7 |
|---|---|
Fórmula molecular |
C10H14BrNO3S |
Peso molecular |
308.19g/mol |
Nombre IUPAC |
5-bromo-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-7-5-8(2)10(6-9(7)11)16(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3 |
Clave InChI |
AWRHQGWPJWQSCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCO)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
amine](/img/structure/B603040.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)

![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)

amine](/img/structure/B603052.png)
amine](/img/structure/B603053.png)
amine](/img/structure/B603054.png)
amine](/img/structure/B603055.png)

